molecular formula C10H8FNO2 B6266570 methyl 6-fluoro-1H-indole-5-carboxylate CAS No. 1427359-23-6

methyl 6-fluoro-1H-indole-5-carboxylate

Cat. No.: B6266570
CAS No.: 1427359-23-6
M. Wt: 193.2
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Description

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS 1427359-23-6) is a fluorinated indole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 8 FNO 2 and a molecular weight of 193.17 g/mol, this compound serves as a versatile synthetic building block . The indole scaffold is a privileged structure in drug design, known for its ability to interact with a wide range of biological receptors . In particular, indole derivatives are extensively investigated as ligands for serotonin receptors (such as 5-HT 1A and 5-HT 2A ), which are key targets for developing therapies for neurological and psychiatric disorders, including anxiety, depression, and schizophrenia . The specific molecular modifications on this compound—the fluorine substituent and the carboxylate ester—make it a valuable intermediate for the synthesis of more complex, biologically active molecules, potentially contributing to the development of novel antipsychotics, antidepressants, and procognitive agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet. For optimal stability, the compound should be stored sealed in a dry environment, protected from light, and at a recommended temperature of 2-8°C .

Properties

CAS No.

1427359-23-6

Molecular Formula

C10H8FNO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Fluoro 1h Indole 5 Carboxylate

Established Synthetic Pathways

Established synthetic routes for methyl 6-fluoro-1H-indole-5-carboxylate predominantly involve multi-step sequences that culminate in the formation of the indole (B1671886) nucleus. These pathways can be broadly categorized into those starting from fluorinated nitrobenzoic acid derivatives and those employing cyclization reactions as the key ring-forming step.

Multi-Step Synthesis from Defined Precursor Compounds

A common strategy for the synthesis of substituted indoles involves the use of ortho-substituted nitroaromatics, which can be elaborated into the final indole structure through a series of chemical transformations.

One of the most direct and widely utilized methods for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. wikipedia.orgresearchgate.net This methodology is particularly well-suited for the preparation of indoles from o-nitrotoluene precursors. wikipedia.org In the context of this compound, a plausible precursor is a suitably substituted methyl 4-fluoro-3-methyl-5-nitrobenzoate. The synthesis of a related compound, 6-chloro-5-fluoroindole, has been successfully achieved using a modified Leimgruber-Batcho reaction, highlighting the applicability of this approach to halogenated indole derivatives. researchgate.net

The general sequence of the Leimgruber-Batcho synthesis involves two main steps: the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole ring. wikipedia.orgresearchgate.net The initial step typically involves the reaction of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgclockss.org This intermediate is then subjected to reduction, which simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring. wikipedia.org Various reducing agents can be employed for this step, including palladium on carbon with hydrogen gas, Raney nickel, or iron in acetic acid. wikipedia.orgclockss.org

A hypothetical reaction scheme starting from a fluorinated nitrobenzoic acid methyl ester is presented below:

StepReactant(s)ReagentsProduct
1Methyl 4-fluoro-3-methyl-5-nitrobenzoateN,N-Dimethylformamide dimethyl acetal (DMFDMA), PyrrolidineMethyl 4-fluoro-5-((dimethylamino)vinyl)-3-nitrobenzoate
2Methyl 4-fluoro-5-((dimethylamino)vinyl)-3-nitrobenzoateH₂, Pd/C or Fe/CH₃COOHThis compound

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which proceeds through a hydrazone intermediate. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.org The Japp-Klingemann reaction provides a valuable route to the necessary hydrazone precursors, particularly from β-keto-acids or β-keto-esters and aryl diazonium salts. nih.gov

For the synthesis of this compound, a plausible pathway would involve the formation of a hydrazone from a fluorinated phenylhydrazine (B124118) derivative. The required (3-fluoro-4-(methoxycarbonyl)phenyl)hydrazine could be prepared from the corresponding aniline (B41778). This hydrazine (B178648) would then be reacted with a suitable carbonyl compound, such as pyruvic acid or an ester thereof, to form the key hydrazone intermediate. Subsequent treatment of this hydrazone with an acid catalyst, such as polyphosphoric acid or sulfuric acid, would induce the clockss.orgclockss.org-sigmatropic rearrangement and cyclization to afford the indole-2-carboxylate, which can then be converted to the target indole-5-carboxylate through further synthetic steps. wikipedia.org

Below is a representative table outlining the key transformations in a Fischer indole synthesis approach:

StepReactant(s)ReagentsIntermediate/Product
14-Amino-2-fluorobenzoic acidNaNO₂, HCl; then SnCl₂(3-Fluoro-4-carboxyphenyl)hydrazine
2(3-Fluoro-4-carboxyphenyl)hydrazine, Methyl pyruvate (B1213749)Acid catalystMethyl 2-methyl-6-fluoro-1H-indole-5-carboxylate
3Methyl 2-methyl-6-fluoro-1H-indole-5-carboxylateFurther synthetic modificationsThis compound

Cyclization Reactions for Indole Ring Formation

The final and crucial step in many indole syntheses is the cyclization reaction that forms the pyrrole (B145914) ring fused to the benzene (B151609) ring. The nature of this cyclization can vary depending on the chosen synthetic strategy.

Reductive cyclization is a cornerstone of several indole synthesis methodologies, most notably the Leimgruber-Batcho synthesis. wikipedia.orgresearchgate.net This step involves the reduction of a nitro group to an amino group, which then intramolecularly attacks a suitably positioned functional group to form the indole ring. In the context of the Leimgruber-Batcho synthesis of this compound, the key intermediate is a substituted 2-nitrostyrene derivative. clockss.org

The reduction of the nitro group can be achieved using various catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org Alternatively, chemical reducing agents like iron powder in acetic acid or sodium dithionite can also be employed. clockss.org The choice of the reducing agent and reaction conditions can influence the yield and purity of the final indole product. The general mechanism involves the formation of an aniline intermediate which rapidly undergoes cyclization and subsequent elimination to afford the aromatic indole ring.

While less commonly cited for this specific target, intramolecular condensation reactions of keto esters can also be a viable strategy for the formation of the indole ring. This approach would typically involve a precursor containing an amino group and a β-keto ester functionality on the benzene ring. The intramolecular condensation, often base-catalyzed, would lead to the formation of the pyrrole ring of the indole system.

A hypothetical precursor for such a synthesis could be methyl 2-(2-amino-4-fluoro-5-(methoxycarbonyl)phenyl)-3-oxobutanoate. Upon treatment with a base, the enolate of the β-keto ester would attack the amino group, followed by dehydration to form the indole ring. This type of cyclization is conceptually related to the Bischler-Möhlau indole synthesis.

Adaptations of Classical Indole Syntheses (e.g., Fischer Indole Synthesis Variants) for Fluorinated Substrates

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and effective method for creating the indole nucleus. wikipedia.orgbyjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com

The synthesis of a 6-fluoro-5-carboxy-substituted indole, such as the precursor to this compound, via the Fischer method requires careful selection of starting materials. The key starting materials would be (4-fluoro-3-hydrazinyl)benzoic acid and a suitable aldehyde or ketone. The presence of the electron-withdrawing fluorine atom and the carboxyl group on the phenylhydrazine ring can deactivate the ring towards the electrophilic cyclization step. This often necessitates harsher reaction conditions, such as elevated temperatures and the use of strong Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) to drive the reaction to completion. wikipedia.org

Modern variations of the Fischer indole synthesis have been developed to improve yields and accommodate a wider range of functional groups. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary arylhydrazone intermediate under potentially milder conditions. wikipedia.org While the core mechanism involving a researchgate.netresearchgate.net-sigmatropic rearrangement remains, the conditions required for fluorinated substrates must be empirically determined to balance reactivity with the potential for side reactions. byjus.com

Catalyst TypeExamplesRole in Fischer Indole Synthesis
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic AcidProtonates the hydrazone, facilitating tautomerization and the key researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org
Lewis Acids Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminium Chloride (AlCl₃)Coordinates with the nitrogen atoms, promoting the necessary bond rearrangements for cyclization. wikipedia.org
Palladium Catalysts Used in Buchwald ModificationCatalyzes the formation of the N-arylhydrazone intermediate from an aryl bromide and a hydrazone. wikipedia.org

Direct Esterification of Corresponding Indole Carboxylic Acids

Once the 6-fluoro-1H-indole-5-carboxylic acid core has been synthesized, the final step is the esterification of the carboxylic acid group to form the methyl ester. The most direct and common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol (B129727) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. masterorganicchemistry.com Given that the reaction is an equilibrium, using methanol as the solvent ensures a large excess, which drives the reaction toward the product side. masterorganicchemistry.com

For fluorinated aromatic carboxylic acids, this method has proven effective. Studies on the methyl esterification of various fluorobenzoic acids have demonstrated high conversion yields. nih.govrsc.org Heterogeneous catalysts, such as certain metal-organic frameworks (MOFs), have also been successfully employed to facilitate the esterification of fluorinated acids with methanol, offering potential advantages in catalyst recovery and reuse. nih.govrsc.org

Reagent/CatalystFunctionTypical Conditions
Methanol (MeOH) Reactant and SolventUsed in large excess to drive equilibrium. masterorganicchemistry.com
Sulfuric Acid (H₂SO₄) Acid CatalystCatalytic amounts are sufficient to protonate the carboxylic acid. masterorganicchemistry.com
UiO-66-NH₂ (MOF) Heterogeneous CatalystUsed in catalytic amounts; allows for easier separation from the reaction mixture. nih.govrsc.org

Advanced Synthetic Techniques and Reaction Optimization in Research

Regioselective Control in Synthetic Transformations

Regioselectivity, or the control over the position of chemical bond formation, is paramount in the synthesis of polysubstituted indoles like this compound. In the context of the Fischer indole synthesis, regioselectivity is primarily dictated by the substitution pattern of the starting arylhydrazine. To obtain the desired 6-fluoro-5-carboxylate substitution, one must begin with a phenylhydrazine that has the fluorine and carboxyl (or a precursor) groups at the correct positions on the benzene ring.

When using an unsymmetrical ketone in the Fischer synthesis, two different regioisomeric indole products can form. thermofisher.com The selectivity for one isomer over the other is influenced by factors such as the acidity of the medium, steric effects of the substituents, and the substitution on the hydrazine itself. thermofisher.com Therefore, to avoid mixtures of products, a symmetrical ketone or an aldehyde is often preferred.

For reactions involving the indole nucleus itself, the inherent electronic properties of the ring direct incoming electrophiles. However, recent advances in C-H activation and functionalization offer powerful, modern tools for achieving regioselective synthesis, sometimes overcoming the natural reactivity of the indole ring. thieme-connect.com Studies on indole arynes have also shown that substitution patterns can dramatically influence the regioselectivity of cycloaddition reactions, with 6,7-indolynes displaying remarkable and predictable regioselectivity based on the electronic nature of the reaction partner. nih.gov

Strategies for Mitigation of Side Product Formation and Yield Enhancement

Enhancing the yield of the target product requires a careful strategy to minimize the formation of unwanted side products. In the Fischer indole synthesis, a primary challenge is controlling the formation of regioisomers when unsymmetrical ketones are used. thermofisher.com This can be mitigated by choosing symmetrical carbonyl compounds or by carefully tuning the reaction's acidity and steric environment to favor one cyclization pathway. thermofisher.com

In the esterification step, the primary side product is water. masterorganicchemistry.com Its removal, either physically (e.g., Dean-Stark apparatus) or by using a large excess of the alcohol solvent, is essential to drive the equilibrium towards the ester product and maximize the yield. masterorganicchemistry.com

Application of Catalytic Conditions (e.g., Copper-Catalyzed Cyclization)

Modern synthetic chemistry increasingly relies on metal catalysis to achieve transformations under milder conditions with greater efficiency and selectivity. Copper catalysis, in particular, has emerged as a powerful tool for the synthesis of indoles and other nitrogen heterocycles. researchgate.net Copper-catalyzed reactions can facilitate the cyclization step in indole synthesis, often avoiding the strongly acidic conditions of the classical Fischer synthesis. researchgate.net

For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to prepare N-fluoroalkylated 1,2,3-triazoles, which can then be transformed into N-fluoroalkyl indoles through a subsequent rhodium-catalyzed reaction. rsc.org Other copper-catalyzed methods have been developed for the synthesis of fluorinated indolin-3-ones and for the trifluoromethylation of ynones coupled with dearomatizing spirocyclization of indoles. acs.orgsemanticscholar.org These catalytic cycles provide alternative pathways to functionalized indole scaffolds that are often complementary to traditional methods. The attractive features of these methodologies often include simple procedures, the potential for catalyst reuse, and high efficiency. researchgate.net

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale introduces a new set of challenges that must be addressed through process optimization. For the synthesis of a pharmaceutical intermediate like this compound, key considerations include cost of raw materials, reaction safety, waste disposal, and the robustness and reproducibility of the process. google.com

Optimization studies focus on variables such as reaction concentration, catalyst loading, temperature control, and purification methods. For example, a reaction that works well on a gram scale might become difficult to control on a kilogram scale due to exothermic events that are harder to dissipate in a larger reactor. Purification by column chromatography, common in the lab, is often impractical and costly for large quantities, necessitating the development of crystallization or extraction-based purification protocols. google.com

A study on the synthesis of a related compound, 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid, highlighted a multi-step synthesis that was optimized for efficiency and practicality. researchgate.net Such process optimization is crucial for making the synthesis economically viable and environmentally sustainable on a larger scale.

Mechanistic Investigations of Chemical Transformations Involving Methyl 6 Fluoro 1h Indole 5 Carboxylate

Exploration of Reaction Kinetics and Thermodynamic Profiles

While specific kinetic studies exclusively focused on methyl 6-fluoro-1H-indole-5-carboxylate are not extensively documented in publicly available literature, the general principles of indole (B1671886) reactivity, coupled with studies on related indole carboxylates, provide a solid foundation for understanding its kinetic and thermodynamic behavior.

The presence of the electron-withdrawing fluorine atom at the 6-position and the carboxylate group at the 5-position is expected to significantly influence the electron density distribution within the indole ring. This, in turn, affects the rates of electrophilic substitution reactions, which are characteristic of the indole nucleus. The fluorine atom, through its inductive effect (-I), and the methyl carboxylate group, through both inductive and resonance effects (-I, -M), deactivate the benzene (B151609) ring towards electrophilic attack. However, the pyrrole (B145914) ring, particularly the C3 position, generally remains the most nucleophilic and thus the primary site for electrophilic attack in many indole derivatives.

Thermodynamic data for indole derivatives have been a subject of research, providing insights into their stability and formation enthalpies. For instance, a study on methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate utilized static bomb calorimetry and Knudsen effusion techniques to determine their standard molar enthalpies of formation in both crystalline and gaseous phases. iaea.org These experimental and computational studies on related indole carboxylates offer a comparative framework for estimating the thermodynamic properties of this compound. The substitution pattern on the benzene ring, as seen in the target molecule, would modulate these thermodynamic values.

Table 1: Standard Molar Enthalpies of Formation for Selected Alkyl 1H-Indole Carboxylates (T = 298.15 K)

CompoundCrystalline Phase (kJ·mol⁻¹)Gaseous Phase (kJ·mol⁻¹)
Methyl 1H-indole-3-carboxylate--(207.6 ± 3.6) iaea.org
Ethyl 1H-indole-2-carboxylate--(234.4 ± 2.4) iaea.org

Data for this compound is not available in the provided search results, but the table illustrates the type of thermodynamic data available for related compounds.

Stereochemical Outcomes and Regioselectivity in Chemical Reactions

The regioselectivity of reactions involving substituted indoles is a critical aspect of their synthetic utility. The directing effects of the existing substituents on this compound play a crucial role in determining the position of incoming groups.

Electrophilic substitution reactions on the indole ring typically occur at the C3 position due to the high electron density of this carbon. However, the regioselectivity can be altered by the presence of directing groups or by employing specific reaction conditions. For instance, in the context of C-H functionalization, the regioselectivity can be controlled. Studies on the direct C-H arylation of indoles have demonstrated that the use of a removable pivaloyl-directing group at the C3 position can lead to regioselective C4-arylation. nih.gov This suggests that with appropriate directing group strategies, functionalization at the C4 or C7 positions of the this compound could be achieved, overcoming the inherent preference for C3 substitution.

Furthermore, ligand-enabled control of regioselectivity has been demonstrated in the oxidative Heck reaction of indoles. nih.gov By choosing appropriate ligands, the reaction can be directed to either the C2 or C3 position. This level of control is achieved by a ligand-enabled switch of the regioselectivity-determining step. nih.gov While these studies were not performed on this compound itself, the principles are broadly applicable and suggest that similar strategies could be employed to control the stereochemical and regiochemical outcomes of its reactions.

The Fischer indole synthesis, a classic method for preparing indoles, can also lead to mixtures of regioisomers depending on the substitution pattern of the starting materials. For example, the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate from m-anisidine (B1676023) resulted in a mixture with its 4-methoxy isomer. rsc.org This highlights the importance of carefully considering the starting materials and reaction conditions to achieve the desired regioselectivity in the synthesis of substituted indoles like this compound.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In the context of indole chemistry, various intermediates have been proposed and, in some cases, isolated and characterized.

In palladium-catalyzed C-H functionalization reactions of indoles, the formation of palladium-indole complexes as key intermediates is widely accepted. For instance, in the direct C4 arylation of indoles, a plausible mechanism involves the coordination of a directing group to the palladium catalyst, followed by C-H activation at the C4 position to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of an aryl halide and reductive elimination yield the final product.

In the Pictet-Spengler reaction of C2-aryl indoles, an azaspiroindolenine intermediate has been successfully isolated and characterized, providing direct evidence for the proposed reaction pathway. rsc.org This demonstrates that under specific conditions, otherwise elusive intermediates in indole chemistry can be observed.

Microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives through palladium-catalyzed intramolecular oxidative coupling proceeds via N-aryl enamine intermediates. mdpi.com These enamines undergo cyclization to form the indole ring system. The characterization of these starting materials and the monitoring of their conversion provide indirect evidence for the reaction pathway. mdpi.com

While specific intermediates for reactions involving this compound have not been explicitly detailed in the provided search results, the mechanistic pathways established for related indole systems provide a strong basis for predicting the types of intermediates that would be involved in its transformations. These would likely include palladacycles in C-H activation reactions, Wheland-type intermediates in electrophilic substitutions, and various cyclization precursors in indole ring formation reactions.

Derivatization and Chemical Transformations of Methyl 6 Fluoro 1h Indole 5 Carboxylate

Functional Group Modifications at the Ester Moiety

The ester functional group at the C5 position is a prime site for modification, enabling the synthesis of a diverse range of derivatives through hydrolysis, transesterification, and amidation.

Hydrolysis to the Corresponding Carboxylic Acid Derivative

The conversion of the methyl ester to the corresponding carboxylic acid, 6-fluoro-1H-indole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through base-catalyzed hydrolysis. The process generally involves treating the methyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a solvent mixture, often containing methanol (B129727) and water. The reaction mixture is typically heated to ensure complete conversion. Following the reaction, acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final carboxylic acid product. researchgate.net This transformation is crucial as the resulting carboxylic acid is a key intermediate for further functionalization, particularly in amidation reactions.

Table 1: Typical Conditions for Hydrolysis

ReagentSolventTemperatureProduct
Sodium Hydroxide (NaOH)Methanol/WaterReflux6-Fluoro-1H-indole-5-carboxylic acid
Lithium Hydroxide (LiOH)Tetrahydrofuran (B95107)/WaterRoom Temp to 50 °C6-Fluoro-1H-indole-5-carboxylic acid

Transesterification Processes

Transesterification allows for the conversion of the methyl ester into other ester derivatives, which can modify the compound's physical and chemical properties. This process can be catalyzed by either an acid or a base. In a typical base-catalyzed transesterification, the methyl ester is treated with an alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of the corresponding alkoxide base (e.g., sodium ethoxide). To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

Amidation Reactions for Carboxamide Derivatives

The synthesis of carboxamide derivatives is a common objective in drug discovery, and these are typically prepared from the corresponding carboxylic acid. The process involves a two-step sequence starting with the hydrolysis of methyl 6-fluoro-1H-indole-5-carboxylate as described previously. The resulting 6-fluoro-1H-indole-5-carboxylic acid is then coupled with a primary or secondary amine. This amidation reaction requires the use of a coupling agent to activate the carboxylic acid. A wide variety of modern coupling reagents can be employed, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of an organic base like Hünig's base (N,N-diisopropylethylamine). This method is highly efficient for forming the amide bond, yielding a diverse array of N-substituted carboxamides.

Table 2: Representative Amidation Reaction

Starting MaterialAmineCoupling AgentBaseProduct
6-Fluoro-1H-indole-5-carboxylic acidR¹R²NHHBTUHünig's BaseN,N-R¹R²-6-fluoro-1H-indole-5-carboxamide

Transformations on the Indole (B1671886) Ring System

The indole nucleus itself is a reactive heterocyclic system that can undergo various transformations, including electrophilic substitution, oxidation, and reduction, to introduce further structural diversity.

Electrophilic Substitution Reactions on the Indole Core

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The preferred site for electrophilic attack on an indole is the C3 position due to its highest electron density. niscpr.res.in For this compound, where the C3 position is unsubstituted, electrophiles are expected to react at this site. Common electrophilic substitution reactions include nitration and halogenation.

Nitration: Nitration can be achieved using nitrating agents under controlled conditions. For instance, reacting the indole with nitric acid in the presence of a dehydrating agent like sulfuric acid or using milder reagents such as ferric nitrate (B79036) can introduce a nitro group, likely at the C3 position. niscpr.res.in

Halogenation: Halogenation, such as bromination or chlorination, can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or CCl₄. The reaction is expected to yield the 3-halo derivative. The regioselectivity is governed by the inherent reactivity of the indole nucleus, though the substituents at C5 and C6 can exert electronic effects that may influence the reaction.

Table 3: Predicted Electrophilic Substitution Reactions

ReactionReagentPosition of SubstitutionPredicted Product
NitrationHNO₃/H₂SO₄C3Methyl 6-fluoro-3-nitro-1H-indole-5-carboxylate
BrominationN-Bromosuccinimide (NBS)C3Methyl 3-bromo-6-fluoro-1H-indole-5-carboxylate

Oxidation and Reduction Strategies for Ring Modification

The indole ring can be selectively oxidized or reduced to yield modified heterocyclic cores such as oxindoles and indolines, respectively.

Oxidation: The oxidation of indoles can lead to various products depending on the oxidant and reaction conditions. For example, oxidation can occur at the C2 and C3 positions of the pyrrole (B145914) ring. acs.org The use of certain oxidizing agents can convert the indole into an oxindole. psu.edu Enzymatic oxidation, for instance using laccase or peroxidase, offers a method for selective oxidation. psu.edumdpi.com Another approach is photo-induced oxidation, which can proceed in the presence of air (oxygen) upon UV irradiation. rsc.org These methods can potentially transform the indole core into 2-oxindole or 3-oxindole derivatives.

Reduction: The selective reduction of the pyrrole ring of the indole system results in the formation of an indoline. This transformation can be effectively carried out using a borane (B79455) reagent, such as a borane-pyridine complex, in the presence of a strong acid like trifluoroacetic acid. google.com This method is known to be rapid and provides good yields for the reduction of various substituted indoles to their corresponding indolines. google.com Applying this to this compound would yield the corresponding methyl 6-fluoroindoline-5-carboxylate.

Table 4: Ring Modification Reactions

TransformationReagent/MethodProduct Type
OxidationVarious oxidizing agents (e.g., m-CPBA, enzymes)Oxindole derivative
ReductionBorane complex / Trifluoroacetic AcidIndoline derivative

Advanced C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For indole derivatives, the regioselectivity of C-H activation is a significant challenge due to the presence of multiple reactive sites. The benzene (B151609) portion of the indole ring, in particular, presents C-H bonds that are often less reactive than those on the pyrrole moiety. nih.gov

While specific studies on the advanced C-H functionalization of this compound are not extensively documented in publicly available research, general principles of indole chemistry suggest that the fluorine and carboxylate substituents will play a crucial role in directing any potential C-H activation. The electron-withdrawing nature of both the fluoro and methyl carboxylate groups deactivates the benzene ring towards electrophilic aromatic substitution. However, directed C-H activation, utilizing a coordinating group to guide a metal catalyst to a specific C-H bond, could potentially overcome this low reactivity.

For instance, transition-metal-catalyzed C-H functionalization has been widely applied to various indole systems. rsc.org These methods often employ directing groups to achieve high regioselectivity. In the context of this compound, the ester group itself or a derivative could potentially serve as a directing group to functionalize the C4 or C6 positions. Research on other indole-carboxylic acids has shown that ruthenium catalysts can facilitate arylation, though the specific substitution pattern of the starting material heavily influences the outcome. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling for Arylation/Alkylation)

Metal-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prevalent in the synthesis of complex indole derivatives.

Although specific examples of palladium-catalyzed cross-coupling reactions starting from this compound are not readily found in the literature, we can infer potential reactivity based on related structures. For these reactions to occur on the indole core, a halide or triflate leaving group is typically required. Therefore, prior functionalization of the indole ring, for instance through bromination or iodination, would be a necessary prerequisite.

Once a halogenated derivative of this compound is obtained, a variety of cross-coupling reactions could be envisioned. For example, a Suzuki coupling with an arylboronic acid could introduce an aryl group at a specific position on the indole ring. The general catalytic cycle for such a reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

The following table outlines a hypothetical palladium-catalyzed Suzuki coupling reaction based on general procedures for indole derivatives:

ParameterValue
Indole Substrate Halogenated this compound
Coupling Partner Arylboronic acid or ester
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources
Ligand Phosphine ligands (e.g., PPh₃, SPhos, XPhos)
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, or other inorganic bases
Solvent Toluene, Dioxane, DMF, or a mixture with water
Temperature 80-120 °C

This table represents a generalized protocol and optimal conditions would need to be determined experimentally.

N-Alkylation and Other N-Derivatization Strategies on the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization, as N-substitution can significantly impact the biological activity and physical properties of the molecule. N-alkylation is a frequently employed strategy to introduce a variety of substituents at this position.

Classical conditions for the N-alkylation of indoles typically involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. researchgate.net Strong bases such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. researchgate.net

A representative procedure for the N-alkylation of this compound is outlined below:

Reagent/ConditionPurpose
This compoundStarting material
Sodium Hydride (NaH)Base to deprotonate the indole N-H
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Alkylating agent
Dimethylformamide (DMF) or Tetrahydrofuran (THF)Solvent
0 °C to room temperatureReaction Temperature

This table outlines a general procedure. Specific reaction times and temperatures would need to be optimized.

Alternative and milder methods for N-alkylation have also been developed, including phase-transfer catalysis and the use of cesium carbonate as the base. Furthermore, other N-derivatization strategies can be employed, such as N-arylation, N-acylation, and the introduction of protecting groups like Boc (tert-butyloxycarbonyl) or CBz (carboxybenzyl), which can be useful for subsequent synthetic steps.

Computational Chemistry and Theoretical Studies of Methyl 6 Fluoro 1h Indole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.com It is a popular and versatile method for predicting the optimized geometry and conformational analysis of molecules. sci-hub.se For indole (B1671886) derivatives, DFT calculations can elucidate the planarity of the indole ring and the orientation of its substituents. For instance, in the related compound 6-fluoro-1H-indole-3-carboxylic acid, the non-hydrogen atoms are nearly coplanar. nih.gov Similarly, in 5-fluoro-1H-indole-3-carboxylic acid, the carboxyl group is only slightly twisted from the indole-ring plane. nih.gov These findings suggest that the core indole structure in methyl 6-fluoro-1H-indole-5-carboxylate is also likely to be largely planar.

Table 1: Predicted Molecular Properties of Indole Derivatives
PropertyObservation in Related Indole Structures
PlanarityNon-hydrogen atoms are generally coplanar nih.govnih.gov
Substituent OrientationCarboxyl groups exhibit slight twisting from the indole plane nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of a molecule's reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller HOMO-LUMO gap generally indicates higher reactivity. In computational studies of similar molecules, the HOMO and LUMO are visualized to understand the regions of the molecule most likely to participate in chemical reactions. sci-hub.se

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory
OrbitalRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)Electron-donating, associated with nucleophilicity youtube.comlibretexts.org
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting, associated with electrophilicity youtube.comlibretexts.org
HOMO-LUMO GapIndicator of kinetic stability and chemical reactivity sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net In a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the fluorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atom attached to the indole nitrogen would likely exhibit a positive potential, marking it as a site for nucleophilic interaction. researchgate.net

Molecular Modeling and Docking Methodologies for Structural Insights

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might bind to a larger molecule, typically a protein. sci-hub.seacs.org These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking simulations can reveal the preferred binding orientation of the molecule within a protein's active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. acs.org For indole derivatives, which are known to interact with various biological targets, docking studies can provide valuable insights into their potential therapeutic applications. mdpi.comacs.org

Investigation of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Crystal Packing Phenomena

The way molecules arrange themselves in a solid state is governed by a variety of intermolecular interactions. Understanding these interactions is critical for predicting the physical properties of a compound.

Spectroscopic and Structural Elucidation Methodologies for Methyl 6 Fluoro 1h Indole 5 Carboxylate and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including methyl 6-fluoro-1H-indole-5-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. For indole (B1671886) derivatives, the chemical shifts (δ) of the protons are influenced by their position on the indole ring and the nature of the substituents. For instance, in a derivative like 3-cyclohexyl-6-fluoro-1H-indole, the proton signals can be assigned based on their multiplicity and coupling constants. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring and its substituents are indicative of their electronic environment. Definitive assignments of ¹³C NMR spectra are often achieved using two-dimensional (2D) NMR techniques. clockss.org For example, in 6-fluoro-3-methyl-1H-indole, the carbon signals are well-resolved, allowing for unambiguous assignment. rsc.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms. numberanalytics.com COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the spin system. numberanalytics.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.comresearchgate.net These techniques are crucial for piecing together the molecular structure, especially in complex derivatives. researchgate.netnih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indole Derivatives (Note: Chemical shifts are reported in ppm and are referenced to a standard. The data presented is illustrative and may vary based on the solvent and specific derivative.)

Position ¹H Chemical Shift (ppm) (Illustrative) ¹³C Chemical Shift (ppm) (Illustrative)
N-H~8.0-11.0 (broad singlet)-
C2-H~6.5-7.2~102
C3-H~6.3-7.0~124
C4-H~7.0-7.6~120
C5-H~7.0-7.8~121
C6-H~6.8-7.5~122
C7-H~7.5-8.2~111
C3a-~128
C7a-~136
Methyl (Ester)~3.9~52
Carbonyl (Ester)-~168

This table provides a generalized range of chemical shifts for indole protons and carbons. Specific values for this compound would require experimental data for that exact compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. nih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the methyl ester group is expected to be a strong, sharp band around 1680-1740 cm⁻¹. The presence of the C-F bond would give rise to a stretching vibration in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. The carboxylate group, if present as a salt, shows strong asymmetric and symmetric stretching bands around 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Indole)Stretching3300 - 3500
C=O (Ester)Stretching1680 - 1740
C-O (Ester)Stretching1250 - 1300
C-FStretching1000 - 1400
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, HRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com These methods are invaluable for analyzing complex mixtures and identifying individual components, including indole derivatives. rsc.org

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.orgeurjchem.com This is crucial for confirming the molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum, obtained through techniques like collision-induced dissociation, offers valuable clues about the molecule's structure. nih.govmdpi.com For instance, the loss of a methyl group (-CH₃) or a methoxycarbonyl group (-COOCH₃) from the parent ion would be expected fragmentation pathways.

Table 3: Expected Mass Spectrometric Data for this compound

Analysis Expected Result
Molecular FormulaC₁₀H₈FNO₂
Molecular Weight193.18 g/mol
HRMS-ESI (m/z) [M+H]⁺~194.0612
Key Fragmentation Ions[M-CH₃]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺

X-ray Crystallography for Precise Solid-State Structural Determination

For a compound like this compound, a single crystal X-ray diffraction study would reveal the planarity of the indole ring system and the orientation of the fluoro and methyl carboxylate substituents. nih.govnih.gov It would also provide details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. eurjchem.comnih.gov For example, in the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, intermolecular O—H···O hydrogen bonds lead to the formation of dimers. nih.gov

Table 4: Illustrative Crystallographic Parameters for a Fluoroindole Derivative (Note: This data is for a related compound, 6-fluoro-1H-indole-3-carboxylic acid, and serves as an example of the type of information obtained from X-ray crystallography. nih.gov)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0054 (14)
b (Å)11.699 (2)
c (Å)9.2947 (19)
β (°)104.15 (3)
Volume (ų)738.7 (3)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max_) are characteristic of the chromophores present in the molecule.

The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. The absorption spectra of indole and its derivatives typically show two main bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.govcore.ac.uk The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. nih.gov For this compound, the presence of the fluoro and methyl carboxylate groups would be expected to cause shifts in the absorption maxima compared to unsubstituted indole. researchgate.net The spectra are also influenced by the solvent polarity. core.ac.uk

Table 5: Typical UV-Vis Absorption Maxima for Indole Derivatives

Transition Typical λ_max Range (nm)
¹Lₐ~260 - 290
¹Lₑ~210 - 230

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its unique vibrational modes. mdpi.com It is complementary to IR spectroscopy and relies on the inelastic scattering of monochromatic light. nih.govacs.org While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule during a vibration.

For this compound, the Raman spectrum would provide detailed information about the vibrations of the indole ring, the C-F bond, and the ester group. The indole ring breathing modes are typically observed as strong bands in the Raman spectrum. researchgate.net This technique is particularly useful for studying the vibrational modes of the carbon skeleton and can be used to probe subtle structural changes.

Table 6: Illustrative Raman Shifts for Indole Ring Vibrations

Vibrational Mode Typical Raman Shift (cm⁻¹)
Indole Ring Breathing~760
Indole Ring Breathing~1010
N-H Bending~880
C-H in-plane bending~1335
C=C Stretching~1415 - 1445

Methyl 6 Fluoro 1h Indole 5 Carboxylate As a Key Intermediate in Complex Chemical Synthesis Research

Role as a Precursor in Medicinal Chemistry Research Programs

The unique structural features of methyl 6-fluoro-1H-indole-5-carboxylate make it a highly valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the methyl ester provides a reactive handle for a variety of chemical transformations.

Synthesis of Advanced Indole-Based Scaffolds for Drug Discovery Research

This compound serves as a crucial starting material for the synthesis of more elaborate indole-based scaffolds, which are central to many drug discovery programs. The indole (B1671886) nucleus is a common feature in a wide range of biologically active compounds, including anticancer and antiviral agents. The presence of the fluorine atom in the 6-position can significantly influence the pharmacological properties of the final compounds.

Research in this area often involves the chemical modification of the indole core to create libraries of compounds for screening against various biological targets. For instance, the carboxylate group of this compound can be readily converted into amides, hydrazides, or other functional groups, allowing for the introduction of diverse substituents. These modifications are instrumental in exploring the structure-activity relationships (SAR) of new chemical entities.

One of the most significant applications of related indole intermediates is in the development of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making its components attractive targets for anticancer drug development. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the synthesis of potent PI3K/mTOR inhibitors often relies on functionalized indole cores. For example, the synthesis of GSK2126458, a potent PI3K/mTOR dual inhibitor, utilizes a substituted indole scaffold, highlighting the importance of such intermediates in constructing complex bioactive molecules.

Integration into Diverse Polycyclic and Heterocyclic Systems

The reactivity of the indole ring and its substituents in this compound allows for its integration into a wide array of polycyclic and heterocyclic systems. The indole nucleus can be fused with other rings to create novel chemical scaffolds with unique three-dimensional shapes, which can lead to enhanced selectivity and potency for specific biological targets.

For example, indole-2-carboxamides, which can be derived from the corresponding indole-2-carboxylic acids, are known to possess significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. arkat-usa.org While the focus of this article is the 5-carboxylate isomer, the general synthetic strategies are often translatable. The synthesis of pyridazino[4,5-b]indoles and other fused heterocyclic systems from indole-2-carboxylates demonstrates the versatility of these intermediates in building complex molecular architectures. researchgate.net Such strategies can be envisioned for this compound to generate novel chemical entities for drug discovery.

Potential Applications in the Synthesis of Agrochemicals and Specialty Chemicals

While the primary application of this compound appears to be in medicinal chemistry, the indole scaffold itself has found use in other areas of chemical industry.

Indole-3-carboxylic acid and its derivatives have been investigated as potential plant auxins and herbicides. nih.govnih.gov These compounds can mimic the natural plant hormone auxin, and at high concentrations, they can disrupt plant growth, leading to herbicidal activity. Although direct research on the agrochemical applications of this compound is not widely reported, its structural similarity to known auxin-like compounds suggests a potential avenue for exploration in the development of new agrochemicals.

The use of this specific compound in the synthesis of specialty chemicals is not well-documented in the available literature. However, indole derivatives, in general, are used in the synthesis of dyes and other functional organic materials. beilstein-journals.org

Development of Research Probes and Chemical Tools for Investigation

Chemical probes are essential tools in chemical biology for the study of protein function and biological pathways. researchgate.net These small molecules are designed to interact with a specific target protein, allowing researchers to investigate its role in cellular processes.

While there is no specific mention in the literature of this compound being used directly as a research probe, its role as a key intermediate in the synthesis of bioactive molecules suggests its potential in the development of such tools. For instance, by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to a molecule derived from this indole intermediate, researchers could create a probe to visualize the localization of a target protein within a cell or to isolate it for further study. The development of such probes is a critical step in understanding the molecular basis of diseases and in the validation of new drug targets.

Future Research Directions and Unexplored Avenues in the Chemistry of Methyl 6 Fluoro 1h Indole 5 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The development of efficient, scalable, and environmentally benign methods for the synthesis of methyl 6-fluoro-1H-indole-5-carboxylate is a primary area for future research. While classical indole (B1671886) syntheses can be employed, a focus on modern, sustainable approaches is crucial.

Future investigations should prioritize:

Metal-Free Synthesis: Exploring metal-free synthetic pathways, such as those enabled by oxidative dearomatization of anilines, presents a promising avenue for avoiding residual metal contamination in the final product. nih.gov This is particularly important for applications in medicinal chemistry and materials science.

C-H Functionalization: Direct C-H functionalization strategies offer an atom-economical approach to constructing the indole core or introducing further modifications. Research into regioselective C-H activation at the indole C4 and C7 positions, while challenging, could lead to more efficient and versatile synthetic routes.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell systems for the synthesis of fluorinated indoles is a largely unexplored area. Developing biocatalytic methods could offer high selectivity and milder reaction conditions, contributing to greener chemical processes.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Named Reactions (e.g., Fischer, Reissert) Well-established and understood.Often require harsh conditions and can have limited functional group tolerance.
Metal-Free Oxidative Dearomatization Avoids metal catalysts, potentially leading to purer products. nih.govMay require specific starting materials and oxidants.
Palladium-Catalyzed Cross-Coupling High efficiency and functional group tolerance.Potential for metal contamination and catalyst cost.
C-H Functionalization High atom economy and step efficiency.Regioselectivity control can be difficult to achieve.
Biocatalysis/Enzymatic Synthesis High selectivity, mild reaction conditions, and environmentally friendly.Enzyme discovery and optimization can be time-consuming.

Exploration of Underutilized Reactivity Profiles and Novel Reaction Discoveries

The interplay of the electron-withdrawing fluorine atom and the methyl carboxylate group on the indole ring of this compound suggests a unique reactivity profile that warrants thorough investigation.

Key areas for exploration include:

Electrophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic substitution reactions on the benzene (B151609) ring is needed. The directing effects of the fluorine and carboxylate groups could lead to interesting and potentially useful substitution patterns.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the fluorine atom may activate the benzene ring towards nucleophilic aromatic substitution, a reaction not typically favored in indole systems. Investigating this reactivity could open up new avenues for functionalization.

Reactions at the Indole Nitrogen: Derivatization of the indole nitrogen is a common strategy for modulating the properties of indole-containing molecules. A systematic study of N-alkylation, N-arylation, and N-acylation reactions of this compound would be valuable.

Cross-Coupling Reactions: The C-H bonds and the potential for introducing a halide at various positions on the ring make this molecule a candidate for various cross-coupling reactions to form C-C, C-N, and C-O bonds.

Advanced Computational Studies for Predictive Chemistry and Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Future computational studies should focus on:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, bond energies, and electrostatic potential. emerginginvestigators.org These calculations can provide insights into its reactivity and help predict the outcomes of various reactions.

Molecular Docking and In Silico Screening: For medicinal chemistry applications, molecular docking studies can be used to predict how this compound and its derivatives might interact with biological targets. nih.gov This can aid in the rational design of new drug candidates.

Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the mechanisms of novel reactions involving this compound, providing a deeper understanding of its chemical behavior. nih.gov

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of this compound into modern synthetic workflows, such as flow chemistry and automated synthesis, is essential for its efficient and scalable production and derivatization.

Future research in this area should include:

Development of Flow Synthesis Protocols: Continuous flow processes can offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives. mdpi.comacs.org Research into optimizing reaction conditions in flow reactors is a key future direction.

Automated Synthesis Platforms: Utilizing automated synthesis platforms can enable the rapid generation of a library of derivatives of this compound for high-throughput screening in drug discovery and materials science. nih.gov

In-line Analysis and Process Analytical Technology (PAT): The implementation of in-line analytical techniques within a flow synthesis setup can allow for real-time monitoring and optimization of reaction parameters, leading to improved yields and purity.

Expanding its Synthetic Utility in Addressing Complex Chemical Challenges

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex and functionally rich molecules.

Potential applications to be explored include:

Medicinal Chemistry: The fluorinated indole scaffold is a common motif in many biologically active compounds. researchgate.net This molecule could serve as a key intermediate in the synthesis of novel drug candidates for a variety of therapeutic areas. fluoromart.com For instance, related indole carboxylates have been used in the development of HIV inhibitors. fluoromart.com

Materials Science: The electronic properties imparted by the fluorine atom and the indole ring system could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. researchgate.net The synthesis and evaluation of derivatives of this compound for herbicidal, fungicidal, or insecticidal activity is a worthwhile pursuit.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 6-fluoro-1H-indole-5-carboxylate?

  • Methodological Answer : Synthesis optimization requires attention to solvent systems, catalysts, and reaction duration. For example, in indole fluorination, PEG-400/DMF mixtures with CuI catalysis (as used in a related 5-fluoroindole synthesis ) can enhance reaction efficiency. Column chromatography with gradients (e.g., 70:30 ethyl acetate:hexane) is critical for purity. Yield improvements may involve adjusting stoichiometry or exploring alternative azide-alkyne cycloaddition conditions.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential to verify substituent positions and fluorine integration. For instance, ¹⁹F NMR can distinguish between fluorine at the 5- vs. 6-position in indole derivatives . High-resolution mass spectrometry (HRMS) and TLC with UV visualization are complementary for confirming molecular weight and homogeneity .

Q. What purification strategies are effective for removing byproducts in fluorinated indole syntheses?

  • Methodological Answer : Fast column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate:hexane) is widely used. For persistent impurities, recrystallization in ethanol or methanol may improve purity. Monitoring via HPLC with UV detection at 254 nm can identify residual contaminants .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and spectral properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies using B3LYP, CAM-B3LYP, and M06-2X functionals can model electronic transitions, solvent effects, and hydrogen-bonding interactions. For example, CAM-B3LYP accurately predicts UV-Vis absorption spectra by accounting for charge-transfer states in polar solvents . These models guide experimental design for photophysical studies.

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indole derivatives?

  • Methodological Answer : Discrepancies often arise from differences in substituent positioning (e.g., 5- vs. 6-fluoro) or ester group orientation. Systematic SAR studies comparing this compound with analogs (e.g., 7-fluoro or 3-carboxylate variants ) can isolate structural determinants of activity. Meta-analyses of IC₅₀ values across cell lines are recommended.

Q. How can regioselective functionalization of the indole core be achieved without disrupting the fluoro or ester groups?

  • Methodological Answer : Protecting group strategies (e.g., Boc for NH) enable selective C-H activation at the 3- or 4-position. For example, Pd-catalyzed cross-coupling on Boc-protected indole derivatives preserves the 6-fluoro and 5-carboxylate moieties . Solvent polarity and temperature control are critical to minimize side reactions.

Q. What analytical techniques quantify fluorine’s inductive effects on the indole ring’s reactivity?

  • Methodological Answer : Hammett substituent constants (σₚ) derived from kinetic studies (e.g., nitration or bromination rates) quantify electron-withdrawing effects. Comparative ¹³C NMR chemical shifts between fluorinated and non-fluorinated analogs also reveal electronic perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.